molecular formula C22H16N2O2 B2354390 (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide CAS No. 391230-45-8

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide

Cat. No.: B2354390
CAS No.: 391230-45-8
M. Wt: 340.382
InChI Key: GTPKXCJHSVKYTP-OBGWFSINSA-N
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Description

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide is an organic compound characterized by its unique structure, which includes a cyano group, a phenoxyphenyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide typically involves the reaction of 4-phenoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide
  • 2-[(E)-[(4-Phenoxyphenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile
  • 4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

IUPAC Name

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c23-16-18(15-17-7-3-1-4-8-17)22(25)24-19-11-13-21(14-12-19)26-20-9-5-2-6-10-20/h1-15H,(H,24,25)/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPKXCJHSVKYTP-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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